![molecular formula C23H19N3O3 B5070645 N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B5070645.png)
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide, also known as MPA-N, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is synthesized using a complex chemical process that involves several steps and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves the inhibition of several key enzymes and signaling pathways that are involved in cancer progression, inflammation, and neurodegeneration. N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and chromatin structure. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Furthermore, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a critical role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, suppression of pro-inflammatory cytokines, and reduction of oxidative stress. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide is its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have a high degree of selectivity and specificity for its target enzymes and signaling pathways. However, one of the limitations of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide is its complex chemical synthesis, which can make it difficult to produce in large quantities for preclinical and clinical studies.
Zukünftige Richtungen
Several future directions for the study of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide include the optimization of its chemical synthesis to improve yield and purity, the development of novel drug delivery systems to enhance its therapeutic efficacy, and the evaluation of its safety and efficacy in preclinical and clinical studies. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide and its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide involves a multi-step process that includes the condensation of 4-methoxybenzaldehyde with phthalic anhydride to form 4-(4-methoxyphenyl)-1-phthalazinone. This intermediate is then reacted with 4-nitrophenol to yield 3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenol. The final step involves the acetylation of the phenolic hydroxyl group using acetic anhydride to form N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have demonstrated the potential of N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide as an anti-cancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing oxidative stress. Furthermore, N-(3-{[4-(4-methoxyphenyl)-1-phthalazinyl]oxy}phenyl)acetamide has been studied for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-15(27)24-17-6-5-7-19(14-17)29-23-21-9-4-3-8-20(21)22(25-26-23)16-10-12-18(28-2)13-11-16/h3-14H,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVLQWSSDPCJGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)OC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5070569.png)
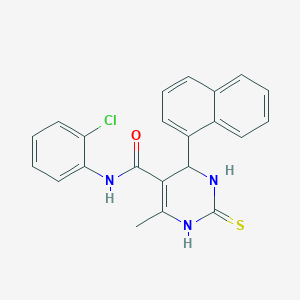

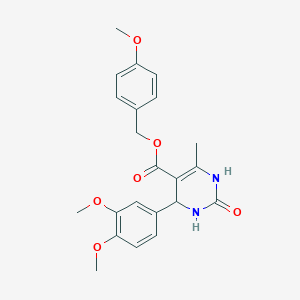

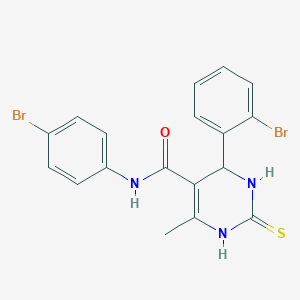
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclopentylpiperazine oxalate](/img/structure/B5070627.png)
![4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5070639.png)
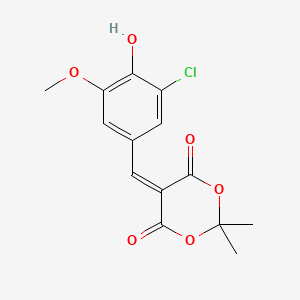
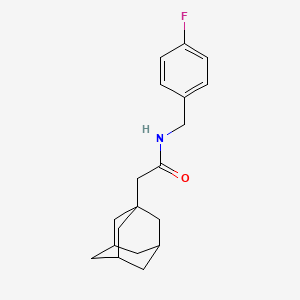

![3-[5-(2-nitrophenyl)-2-furyl]-N-(2,4,5-trichlorophenyl)acrylamide](/img/structure/B5070671.png)